3-Azabicyclo[3.3.0]octane hydrochloride
Overview
Description
3-Azabicyclo[3.3.0]octane hydrochloride is a compound that belongs to the class of azabicyclooctanes, which are bicyclic structures containing a nitrogen atom. These structures are of significant interest due to their presence in various biologically active molecules and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives has been explored through various methods. For instance, the aza-Prins cyclization has been utilized to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives in a highly diastereoselective manner . Another approach involves the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, using simple, high-yielding transformations from readily available starting materials . Additionally, the synthesis of 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline through a Diels-Alder reaction followed by RuO4 oxidation has been reported, although some racemization was observed during the process .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives has been studied using various spectroscopic techniques and X-ray diffraction. For example, the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol has been characterized, revealing a very strong NHO hydrogen bond . The crystal structures of other azabicyclooctane derivatives, such as 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides and alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have also been determined .
Chemical Reactions Analysis
The chemical reactivity of azabicyclooctane derivatives can be influenced by their stereochemistry and the presence of functional groups. For instance, the synthesis of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives has been achieved, and their preferred chair-envelope conformation has been studied, which is important for understanding their reactivity and interaction with biological targets . Additionally, the synthesis of 1-azabicyclo[3.2.1]octanes has been explored, with the compounds exhibiting monoamine transporter inhibitory activity that is highly dependent on the molecule's topology and stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are closely related to their molecular structure. The strong intermolecular hydrogen bonding observed in the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol suggests a high degree of polarity and potential solubility in polar solvents . The spectroscopic studies of various azabicyclooctane derivatives provide insights into their electronic environment and conformational preferences, which are crucial for understanding their physicochemical behavior .
Scientific Research Applications
Pharmaceutical Compositions and Treatment Methods
3-Azabicyclo[3.3.0]octane derivatives are used in pharmaceutical compositions and methods for treating diseases mediated by opioid receptors. These include conditions like irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe, McHardy & Bashore, 1983).
Alzheimer's Disease Research
In the development of drugs for Alzheimer's disease, derivatives of 3-Azabicyclo[3.3.0]octane have been synthesized and evaluated for their muscarinic activity. These compounds showed potential effectiveness against Alzheimer's disease (Suzuki, Uesaka, Hamajima & Ikami, 1999).
Analytical Chemistry Applications
3-Azabicyclo[3.3.0]octane hydrochloride has been determined in aqueous solutions through a method involving ultraviolet spectrophotometry after derivatization with hypochlorite ion. This method is particularly useful for analyzing liquid–liquid ternary systems and determining amine contents in solutions (Duriche, Peyrot, Berthet, Elkhatib & Delalu, 1999).
Synthesis and Characterization
A variety of esters derived from 3-Azabicyclo[3.3.0]octane hydrochloride have been synthesized and characterized using NMR spectroscopy, demonstrating the versatility of this compound in synthetic chemistry (Arias-Pérez, Cosme, Gálvez, Santos, Martínez-Ripoll & Matesanz, 2001).
Synthesis of Nitroso Compounds
Nootropic Effects
Derivatives of 3-Azabicyclo[3.3.0]octane have been studied for their potential as piracetam-like nootropics, showing promise in improving cerebral function (Oka, Matsumoto, Hirooka & Suzuki, 2000).
Kinetic Studies
Kinetic studies involving 3-Azabicyclo[3.3.0]octane have provided insights into dehydrohalogenation processes and the dimerization of its derivatives, contributing to our understanding of reaction mechanisms in organic chemistry (Elkhatib, Peyrot, Scharff & Delalu, 1998).
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615931 | |
Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.0]octane hydrochloride | |
CAS RN |
112626-50-3 | |
Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112626-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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